(4-Fluoro-2-methoxy-5-methylphenyl)methanol
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Overview
Description
(4-Fluoro-2-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of phenol, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)methanol typically involves the reaction of 4-fluoro-2-methoxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxy-5-methylphenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 4-Fluoro-2-methoxy-5-methylbenzaldehyde or 4-fluoro-2-methoxy-5-methylbenzoic acid.
Reduction: 4-Fluoro-2-methoxy-5-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-2-methoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxy-5-methylphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and fluorine groups can influence the compound’s binding affinity and specificity, while the alcohol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: Lacks the methyl group and methanol group.
4-Fluoro-2-methylphenol: Lacks the methoxy group and methanol group.
4-Fluoro-2-methoxy-5-nitrophenol: Contains a nitro group instead of a methyl group.
Uniqueness
(4-Fluoro-2-methoxy-5-methylphenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, while the methoxy and methyl groups influence its solubility and interaction with other molecules .
Properties
Molecular Formula |
C9H11FO2 |
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Molecular Weight |
170.18 g/mol |
IUPAC Name |
(4-fluoro-2-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4,11H,5H2,1-2H3 |
InChI Key |
ZPEYLFOBNJXTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)CO |
Origin of Product |
United States |
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